N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine
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Overview
Description
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a furan ring attached to the purine nucleus, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine typically involves the condensation of a furan derivative with a purine precursor. One common method involves the reaction of 2,6-diaminopurine with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The purine nucleus can undergo nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N6-methyladenosine: A naturally occurring nucleoside with similar structural features.
Furan-2-carboxylic acid derivatives: Compounds with a furan ring and carboxylic acid functional group.
Purine derivatives: A broad class of compounds with a purine nucleus, including adenine and guanine.
Uniqueness
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is unique due to the presence of both a furan ring and a purine nucleus, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWWHFMAWTQSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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